6-Amino-5-nitrosouracil

Vue d'ensemble

Description

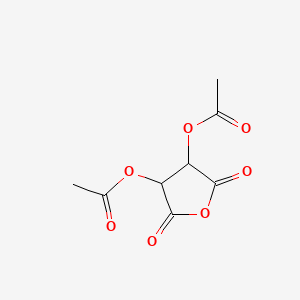

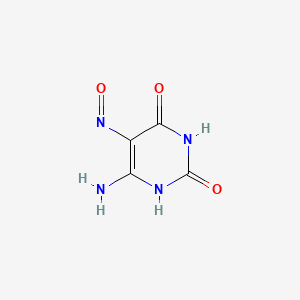

6-Amino-5-nitrosouracil is a structural isomer that can readily interconvert and may exhibit different properties . It is an important intermediate in the synthesis of Xanthine , a substance that can be found in animal organs, yeast, potatoes, coffee beans, tea . The molecular formula of 6-Amino-5-nitrosouracil is C6H8N4O3 .

Synthesis Analysis

6-Amino-5-nitrosouracil can be synthesized by condensation of 5,6-diaminouracil derivatives and various carboxylic acids using the recently developed non-hazardous coupling reagent COMU . The reaction conditions were optimized to lead to the precipitation of pure products after only 5 to 10 minutes of reaction time .Molecular Structure Analysis

6-Amino-5-nitrosouracil can present in nitrone–enamine form (Tautomer A) or oxime–imine form (Tautomer B) . The crystal structure of 6-Amino-5-nitrosouracil was determined for the first time, where only Tautomer A was formed in the tautomeric crystal .Chemical Reactions Analysis

The effect of solvent on tautomeric equilibria in solution has been a subject of some research . An equilibrium exists between different tautomeric forms in solution, which can be influenced by the nature of solvent, pH, and solvent temperature . The reactions of 6-amino-5-nitrosouracil with various thiols lead to condensation as well as oxidation–reduction products .Physical And Chemical Properties Analysis

6-Amino-5-nitrosouracil is slightly soluble in water . Solution pH substantially affects the electrosorption behavior of 6-Amino-5-nitrosouracil, because it exists in different states at different pH .Applications De Recherche Scientifique

Lumazine Derivatives

- 6-Amino-5-nitrosouracil contributes to the synthesis of lumazine derivatives. Notably, 6,7-bis(dimethoxycarbonyl)-1,3-dimethyllumazine is produced from this compound. Lumazines play essential roles in pharmaceutical and biochemical research .

HPLC Separation

- Researchers use 6-Amino-5-nitrosouracil for separation studies. It is separated on Newcrom R1 HPLC columns .

Antimicrobial Potential

- 6-Anilinouracils (6-AUs) , including 6-Amino-5-nitrosouracil , selectively inhibit DNA polymerase III in Gram-positive bacteria. Researchers explore their antimicrobial properties .

Mécanisme D'action

Target of Action

6-Amino-5-nitrosouracil, also known as 4-Amino-2,6-dihydroxy-5-nitrosopyrimidine, is a small molecule .

Mode of Action

It’s worth noting that similar compounds, such as 6-anilinouracils (6-aus), are known to selectively inhibit the dna polymerase iii of bacillus subtilis and other gram-positive bacteria .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 6-Amino-5-nitrosouracil is an interesting topic. For instance, the solvent used can influence the tautomeric form of similar compounds . In a study involving 6-amino-1,3-dimethyl-5-nitrosouracil, a solvate with a 1:1 ratio of the compound to DMSO was discovered and characterized . The study found that the hydrogen bonding between DMSO and the compound is similar in solution and in the solvate crystal, which helps preserve the form of the tautomer during solvate crystallization .

Safety and Hazards

Orientations Futures

Future research could focus on the role of solvent in the crystallization of tautomer solvate . The interconversion of tautomers in crystals is concerned with tautomeric polymorphism , which can be changed by illumination and temperature change . This remains an interesting topic for future research .

Propriétés

IUPAC Name |

6-amino-5-nitroso-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O3/c5-2-1(8-11)3(9)7-4(10)6-2/h(H4,5,6,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPCSXFEWFSECE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202819 | |

| Record name | 6-Amino-5-nitrosouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5442-24-0, 63884-45-7 | |

| Record name | 6-Amino-5-nitroso-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5442-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-5-nitrosouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005442240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrouracil, 5-hydroxyimino-6-imino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063884457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC190656 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5442-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5442-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14287 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5442-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5442-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-5-nitrosouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-5-nitrosouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key chemical reactions involving 6-amino-5-nitrosouracil?

A1: 6-Amino-5-nitrosouracil serves as a versatile building block in organic synthesis. Some notable reactions include:

- Synthesis of Xanthines: 6-Amino-5-nitrosouracil derivatives react with aldehyde hydrazones to yield corresponding xanthine derivatives. This reaction offers a convenient route to access a variety of xanthine analogs. [, , , ]

- Formation of Purines: Similar to xanthine synthesis, reactions with aldehyde 1,1-dimethylhydrazones produce corresponding purines, expanding the synthetic potential of this compound. []

- Reaction with Thiourea: In acidic solutions, 6-amino-5-nitrosouracil interacts with thiourea, leading to the formation of 6-amino-5-formamidinosulfenimino-2,3,4,5-tetrahydropyrimidine-2,4-dione di-p-toluenesulfonate. Subsequent hydrolysis yields 5-formamidinosulfeniminobarbituric acid p-toluenesulfonate monohydrate. []

- Disproportionation: 7-Hydroxyxanthine derivatives of 6-amino-5-nitrosouracil undergo disproportionation, resulting in corresponding 8-phenylxanthines and 6-amino-5-nitrosouracil. The reaction rate is influenced by substituents and can be inhibited by ethyl acetylenedicarboxylate or enhanced by phosphate. []

- Cyclization with Formaldehyde: 6-Amino-5-nitrosouracil cyclizes with formaldehyde, yielding 7-hydroxyxanthine, a significant purine derivative. []

- Oxidation with Lead Tetraacetate: This reaction leads to intriguing products like pyrimido[5,4-g]pteridinetetrone 10-oxides, showcasing the compound's potential in complex heterocyclic synthesis. []

Q2: What makes 6-amino-5-nitrosouracil a valuable synthon in purine synthesis?

A2: The reactivity of the nitroso group and the presence of multiple nucleophilic centers within the molecule make 6-amino-5-nitrosouracil an ideal starting material for constructing the purine scaffold. Its reactions with various aldehydes and their derivatives offer straightforward access to diversely substituted purines, crucial in medicinal chemistry and drug discovery.

Q3: What is the molecular formula and weight of 6-amino-5-nitrosouracil?

A3: The molecular formula of 6-amino-5-nitrosouracil is C4H4N4O3, and its molecular weight is 156.10 g/mol.

Q4: Are there any studies on the tautomeric forms of 6-amino-5-nitrosouracil?

A4: Yes, theoretical investigations using PM3-COSMO calculations have explored the structure and relative stabilities of different tautomeric forms of 6-amino-5-nitrosouracil and its derivatives, including violuric acid. []

Q5: What spectroscopic data is available for characterizing 6-amino-5-nitrosouracil?

A5: Researchers have extensively used vibrational spectroscopy, including infrared and Raman spectroscopy, to characterize 6-amino-5-nitrosouracil. These studies provide valuable information about its molecular vibrations, functional groups, and hydrogen bonding patterns. Additionally, theoretical studies complement the experimental data to provide a comprehensive understanding of its vibrational spectra. []

Q6: What are the potential biological applications of 6-amino-5-nitrosouracil and its derivatives?

A6: Research suggests several potential applications:

- Inhibition of Lipid Peroxidation: Certain 6-amino-5-nitrosouracil derivatives demonstrate the ability to inhibit iron-catalyzed hydroxyl radical formation, protecting mitochondrial membranes from lipid peroxidation. These findings suggest potential as antioxidants. []

- Antiproliferative Activity: Tricarbonyl complexes of rhenium(I) with 6-amino-5-nitrosouracil derivatives have shown antiproliferative behavior, indicating possible anticancer properties. []

Q7: How does 6-amino-5-nitrosouracil interact with metals?

A7: 6-Amino-5-nitrosouracil acts as a multidentate ligand, forming complexes with various metal ions. For instance, it forms stable complexes with copper(II) ions, as demonstrated by crystallographic studies. The uracil moiety usually coordinates through N6, N51, and O52 atoms, creating five and six-membered chelate rings. []

Q8: Are there thermal studies on metal complexes of 6-amino-5-nitrosouracil?

A8: Yes, researchers have conducted thermal studies on metal complexes of 5-nitrosopyrimidine derivatives, including those of 6-amino-5-nitrosouracil. These studies offer insights into the thermal stability and decomposition pathways of these complexes, which are crucial for understanding their potential applications. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.